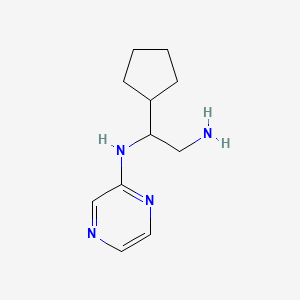![molecular formula C12H17ClN4 B6634076 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine, also known as CCT244747, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound works by inhibiting the activity of checkpoint kinase 1 (CHK1), which is a key regulator of the cell cycle and DNA damage response pathways.
Mécanisme D'action
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine works by binding to the ATP-binding site of CHK1, which prevents its activation and downstream signaling. This results in the inhibition of the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has also been shown to inhibit the repair of DNA double-strand breaks, which further enhances its cytotoxic effects.
Biochemical and Physiological Effects:
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, which is consistent with the inhibition of CHK1. In addition, 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to enhance the cytotoxic effects of DNA-damaging agents such as radiation and chemotherapy in preclinical models of cancer. However, the effects of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine is its specificity for CHK1, which reduces the potential for off-target effects. In addition, 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to enhance the cytotoxic effects of DNA-damaging agents, which may improve the efficacy of cancer treatment. However, one limitation of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine. One area of interest is the development of more potent and selective CHK1 inhibitors, which may further improve the efficacy of cancer treatment. Another area of interest is the investigation of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine in combination with other targeted therapies, such as PARP inhibitors, which may enhance its cytotoxic effects. Finally, the effects of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine on normal cells and tissues should be further investigated to better understand its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine involves several steps, including the reaction of 2-cyclohexen-1-amine with 2-chloroethylamine hydrochloride to form 2-(cyclohexen-1-yl)ethylamine. This intermediate is then reacted with 5-chloro-4,6-diaminopyrimidine in the presence of a coupling agent to produce 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.
Applications De Recherche Scientifique
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been extensively studied for its potential use in cancer treatment. CHK1 is a crucial protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to enhance the cytotoxic effects of these agents in preclinical models of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c13-10-11(14)16-8-17-12(10)15-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXNSFJALNXCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[benzyl(but-2-ynoyl)amino]acetate](/img/structure/B6634009.png)
![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)

![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)
![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)
